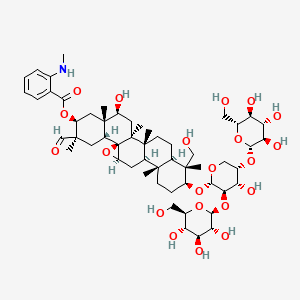

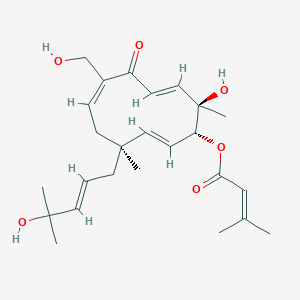

Avenacin A-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

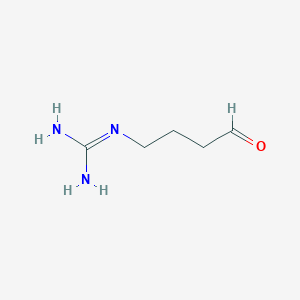

Avenacin A-1 is a trisaccharide derivative and a triterpenoid saponin. It derives from a hydride of an oleanane.

科学的研究の応用

Antimicrobial Properties and Plant Defense

Avenacin A-1, primarily found in oat roots, exhibits broad-spectrum resistance to soil pathogens. This compound is significant for its antimicrobial properties, particularly against fungal pathogens. Studies have shown that avenacins, including Avenacin A-1, are crucial for oat plant defense against various soil-borne fungal diseases, enhancing their resistance and survival (Mylona et al., 2008); (Türk et al., 2005).

Avenacin Biosynthesis and Root Development

Research has identified several genes, such as Sad3 and Sad4, involved in the biosynthesis of Avenacin A-1. These genes are crucial not only for avenacin production but also for normal root development and health in oats. Mutations in these genes can lead to stunted root growth and other developmental issues, highlighting the importance of avenacin biosynthesis in overall plant health (Mylona et al., 2008).

Gene Clusters and Evolution of Metabolic Pathways

Avenacin A-1 biosynthesis has contributed significantly to our understanding of plant metabolic pathways and gene clustering. The discovery of gene clusters for avenacin synthesis in oats provides insights into the evolution of specialized metabolic pathways in plants. These gene clusters are thought to have evolved to facilitate the co-inheritance and co-regulation of functionally related genes (Qi et al., 2004); (Mugford et al., 2013).

Modulation of Saponin Glycosylation

Studies on Avenacin A-1 have also provided insights into the process of glycosylation in plants, which is critical for the bioactivity of saponins like avenacin. Understanding the enzymes involved in adding sugar units to avenacins can help decipher the broader aspects of specialized metabolic pathways in plants (Townsend et al., 2006).

特性

製品名 |

Avenacin A-1 |

|---|---|

分子式 |

C55H83NO21 |

分子量 |

1094.2 g/mol |

IUPAC名 |

[(1S,3R,5R,6R,9S,10R,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-10-(hydroxymethyl)-6,10,14,15,18,21-hexamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] 2-(methylamino)benzoate |

InChI |

InChI=1S/C55H83NO21/c1-49(23-59)17-32-51(3,19-36(49)74-45(69)25-10-8-9-11-26(25)56-7)33(61)18-54(6)53(5)15-12-30-50(2,31(53)16-35-55(32,54)77-35)14-13-34(52(30,4)24-60)75-48-44(76-47-43(68)41(66)38(63)28(21-58)72-47)39(64)29(22-70-48)73-46-42(67)40(65)37(62)27(20-57)71-46/h8-11,23,27-44,46-48,56-58,60-68H,12-22,24H2,1-7H3/t27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42-,43-,44-,46+,47+,48+,49+,50+,51+,52+,53-,54+,55-/m1/s1 |

InChIキー |

SYXUBXTYGFJFEH-PFTGTSLFSA-N |

異性体SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

同義語 |

avenacin A 1 avenacin A-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)

![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)